N-[(E)-biphenyl-4-ylmethylidene]-4-(4-chlorobenzyl)piperazin-1-amine
Overview
Description
N-[(E)-biphenyl-4-ylmethylidene]-4-(4-chlorobenzyl)piperazin-1-amine is a complex organic compound characterized by its biphenyl and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-biphenyl-4-ylmethylidene]-4-(4-chlorobenzyl)piperazin-1-amine typically involves the condensation of biphenyl-4-carbaldehyde with 4-(4-chlorobenzyl)piperazine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-biphenyl-4-ylmethylidene]-4-(4-chlorobenzyl)piperazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-4-carboxylic acid derivatives, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
N-[(E)-biphenyl-4-ylmethylidene]-4-(4-chlorobenzyl)piperazin-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-biphenyl-4-ylmethylidene]-4-(4-chlorobenzyl)piperazin-1-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}aceto hydrazide
- N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
Uniqueness
N-[(E)-biphenyl-4-ylmethylidene]-4-(4-chlorobenzyl)piperazin-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its biphenyl and piperazine moieties contribute to its versatility and potential for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(4-phenylphenyl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3/c25-24-12-8-21(9-13-24)19-27-14-16-28(17-15-27)26-18-20-6-10-23(11-7-20)22-4-2-1-3-5-22/h1-13,18H,14-17,19H2/b26-18+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXNRYYPOAIZAN-NLRVBDNBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303105-23-9 | |
Record name | N-((1,1'-BIPHENYL)-4-YLMETHYLENE)-4-(4-CHLOROBENZYL)-1-PIPERAZINAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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